![molecular formula C10H17N3O3S2 B4672630 N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4672630.png)
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
Overview
Description
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide, also known as DETA/NO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DETA/NO is a nitric oxide donor, meaning it releases nitric oxide (NO) when it comes in contact with biological tissues. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. In
Scientific Research Applications
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has been extensively used in scientific research due to its ability to release nitric oxide in a controlled manner. It has been used as a tool to study the role of nitric oxide in various biological processes, including vasodilation, platelet aggregation, and inflammation. N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has also been used to investigate the potential therapeutic effects of nitric oxide in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO involves the release of nitric oxide when it comes in contact with biological tissues. Nitric oxide activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and gene expression.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has been shown to have various biochemical and physiological effects. It induces vasodilation, which can lower blood pressure and increase blood flow to tissues. It also inhibits platelet aggregation, which can prevent blood clots from forming. N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has several advantages for lab experiments. It is a stable compound that can be stored for extended periods without degradation. It can be used to release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide in various biological processes. However, N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the experimental conditions. It is also difficult to measure the amount of nitric oxide released from N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO in real-time.
Future Directions
N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO has several potential future directions in scientific research. It can be used to study the role of nitric oxide in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders. Researchers can also investigate the potential therapeutic effects of nitric oxide in these diseases. N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO can be modified to improve its stability and specificity, allowing for more precise control of nitric oxide release. Finally, N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide/NO can be used in combination with other drugs to enhance their therapeutic effects.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S2/c1-5-13(6-2)18(15,16)9-7(3)11-10(17-9)12-8(4)14/h5-6H2,1-4H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRCJUSSMXAESW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N=C(S1)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl 2-acetamido-4-methylthiazole-5-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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